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Compound of Interest

Compound Name: Methyl 4-Formylbenzoate

Cat. No.: B139623 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic validation of methyl 4-formylbenzoate's chemical structure. This guide provides

a comparative analysis with related compounds, detailed experimental protocols, and

supporting data to ensure accurate structural confirmation.

The precise structural elucidation of chemical compounds is a cornerstone of chemical

research and drug development. Spectroscopic methods provide a powerful and non-

destructive means to probe the molecular architecture of a substance. This guide focuses on

the validation of the structure of Methyl 4-formylbenzoate, a bifunctional aromatic compound,

through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the

experimental data with that of analogous structures, a confident structural assignment can be

achieved.

Spectroscopic Data Comparison
The unique arrangement of functional groups in Methyl 4-formylbenzoate—a methyl ester

and an aldehyde group in a para-substitution pattern on a benzene ring—gives rise to a

characteristic spectroscopic fingerprint. To confirm this structure, a comparison with plausible

alternative or related structures, such as methyl benzoate and 4-methylbenzaldehyde, is highly

instructive.

¹H NMR Spectroscopy Data
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Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the

chemical environment of hydrogen atoms in a molecule.

Compound
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Methyl Protons (δ,
ppm)

Methyl 4-

formylbenzoate
~10.1 (s, 1H)

~8.15 (d, 2H), ~7.95

(d, 2H)
~3.9 (s, 3H)

Methyl Benzoate -
~8.0 (m, 2H), ~7.5 (m,

3H)
~3.9 (s, 3H)

4-

Methylbenzaldehyde
~9.96 (s, 1H)[1]

~7.75 (d, 2H), ~7.35

(d, 2H)[1]
~2.43 (s, 3H)[1]

s = singlet, d = doublet, m = multiplet

The ¹H NMR spectrum of Methyl 4-formylbenzoate is distinguished by the presence of a

singlet around 10.1 ppm, characteristic of the aldehyde proton. The aromatic region shows a

distinct pattern of two doublets, indicative of a para-substituted benzene ring. The singlet at

approximately 3.9 ppm corresponds to the three protons of the methyl ester group.

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon skeleton

of a molecule.

Compound
Carbonyl Carbon
(C=O) (δ, ppm)

Aromatic Carbons
(δ, ppm)

Methyl Carbon (δ,
ppm)

Methyl 4-

formylbenzoate

~191 (aldehyde),

~166 (ester)

~139, ~135, ~130,

~129
~52

Methyl Benzoate ~167 (ester)
~133, ~130, ~129,

~128
~52

4-

Methylbenzaldehyde
~192 (aldehyde)[1]

~145, ~134, ~130,

~129[1]
~22[1]
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The ¹³C NMR spectrum of Methyl 4-formylbenzoate is characterized by two distinct carbonyl

signals: one for the aldehyde carbon at around 191 ppm and another for the ester carbon at

approximately 166 ppm.

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Compound
C=O Stretch
(cm⁻¹)

C-H Stretch
(Aromatic)
(cm⁻¹)

C-H Stretch
(Aldehyde)
(cm⁻¹)

C-O Stretch
(Ester) (cm⁻¹)

Methyl 4-

formylbenzoate

~1725 (ester),

~1700

(aldehyde)

~3100-3000 ~2850, ~2750 ~1300-1100

Methyl Benzoate ~1720 (ester)[2] ~3100-3000[3] - ~1300-1100[2]

4-

Methylbenzaldeh

yde

~1703

(aldehyde)[4]
~3100-3000[4] ~2830, ~2730[4] -

The IR spectrum of Methyl 4-formylbenzoate clearly shows two distinct carbonyl stretching

bands, one for the ester and one for the aldehyde, confirming the presence of both functional

groups.[5] The characteristic C-H stretching bands for the aldehyde group are also observable.

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule.
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Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Methyl 4-formylbenzoate 164[6]
133 ([M-OCH₃]⁺), 105 ([M-

COOCH₃]⁺), 77 ([C₆H₅]⁺)[6]

Methyl Benzoate 136 105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)

4-Methylbenzaldehyde 120[1] 119 ([M-H]⁺), 91 ([C₇H₇]⁺)[1]

The mass spectrum of Methyl 4-formylbenzoate shows a molecular ion peak at m/z 164,

corresponding to its molecular weight.[6] The fragmentation pattern, including the loss of a

methoxy group (m/z 133) and a carbomethoxy group (m/z 105), is consistent with the proposed

structure.[6]

Experimental Workflow for Structural Validation
The logical flow for validating the structure of a compound like Methyl 4-formylbenzoate using

spectroscopic methods is outlined below.
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Spectroscopic Validation Workflow

Sample Preparation

Spectroscopic Analysis

Data Analysis and Validation

Pure Sample of
Methyl 4-formylbenzoate

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Interpret Spectra

Compare with Alternatives

Confirm Structure

Validated Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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